molecular formula C20H16BrN3O2S B12628220 Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B12628220
M. Wt: 442.3 g/mol
InChI Key: WEDWMRNEMYVUBG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonym Identification

The IUPAC name for this compound is derived from its parent heterocyclic framework, 1H-pyrrolo[2,3-b]pyridine , a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. Substituents are numbered based on their positions relative to this core structure:

  • A 4-methylphenylsulfonyl group (-SO$$2$$-C$$6$$H$$4$$-CH$$3$$) occupies position 1, forming a sulfonamide bond with the pyrrole nitrogen.
  • A bromine atom is located at position 5 on the pyridine ring.
  • A benzenamine group (-C$$6$$H$$4$$-NH$$_2$$) is attached to position 3 on the pyrrole ring.

Thus, the systematic name is 5-bromo-3-(3-aminophenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine .

Synonyms for this compound include:

  • 3-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)aniline (using the abbreviation "tosyl" for p-toluenesulfonyl) .
  • 3-[5-Bromo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]benzenamine .

Molecular Formula and Compositional Analysis

The molecular formula for this compound is C$${20}$$H$${16}$$BrN$$3$$O$$2$$S , calculated as follows:

  • Core structure (1H-pyrrolo[2,3-b]pyridine) : C$$7$$H$$5$$N$$_2$$.
  • 4-Methylphenylsulfonyl group : C$$7$$H$$7$$SO$$_2$$.
  • Benzenamine group : C$$6$$H$$6$$N.
  • Bromine atom : Br.

Elemental composition (theoretical values):

Element Percentage
C 53.11%
H 3.56%
N 9.29%
Br 17.67%
O 7.07%
S 7.09%

This composition aligns with analogous pyrrolopyridine derivatives reported in PubChem entries .

Crystallographic Characterization and X-ray Diffraction Studies

While X-ray crystallographic data for this specific compound has not been publicly reported, structural insights can be inferred from related sulfonylated pyrrolopyridine systems. For example:

  • The compound 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine (PubChem CID 57871093) exhibits a planar pyrrolopyridine core with a dihedral angle of 85.2° between the sulfonylphenyl group and the heterocyclic plane .
  • 1-[(4-Methylphenyl)sulfonyl]-4-(4-morpholinyl)-1H-pyrrolo[2,3-b]pyridine (PubChem CID 45917943) adopts a similar conformation, with the sulfonyl group inducing steric hindrance that stabilizes the anti conformation .

These observations suggest that the title compound likely adopts a twisted conformation to minimize steric clashes between the benzenamine and sulfonyl groups.

Tautomeric Forms and Resonance Stabilization Mechanisms

The electronic structure of this compound is stabilized through resonance and tautomerism :

  • Resonance in the pyrrolopyridine core :
    • The pyridine nitrogen lone pairs delocalize into the aromatic system, enhancing stability (Figure 1A).
    • The sulfonyl group withdraws electron density via resonance, polarizing the N–S bond (Figure 1B) .
  • Tautomerism :

    • The unsubstituted NH group in the benzenamine moiety can participate in prototropic tautomerism , shifting the amine proton to the adjacent carbon (Figure 1C). However, this equilibrium is limited due to the rigidity of the fused ring system.
  • Conjugative effects :

    • The benzenamine group donates electron density to the pyrrolopyridine core via π-conjugation , while the sulfonyl group exerts an electron-withdrawing effect, creating a push-pull electronic configuration .
Figure 1. Resonance and tautomeric forms:  
(A) Pyridine nitrogen resonance  
(B) Sulfonyl group polarization  
(C) Benzenamine tautomerism  

These stabilization mechanisms are critical for the compound’s reactivity and potential applications in catalysis or drug design.

Properties

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

3-[5-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]aniline

InChI

InChI=1S/C20H16BrN3O2S/c1-13-5-7-17(8-6-13)27(25,26)24-12-19(14-3-2-4-16(22)9-14)18-10-15(21)11-23-20(18)24/h2-12H,22H2,1H3

InChI Key

WEDWMRNEMYVUBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C4=CC(=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-, is a complex organic compound belonging to the aromatic amines class. It features a phenyl group attached to an amino group, with additional functional groups that enhance its chemical properties and reactivity. The presence of bromo and sulfonyl groups significantly alters its reactivity compared to simpler anilines.

Scientific Research Applications

Benzenamine and its derivatives are used across various industries:

  • Synthesis of dyes Benzenamine is a basic aromatic amine used in dye production.
  • Pharmaceuticals Benzenamine derivatives exhibit significant biological activities.

Data Table: Benzenamine-Related Compounds

Compound NameStructureKey Features
AnilineC6H5NH2Basic aromatic amine used in dye production.
4-MethoxyanilineC7H9NOHas a methoxy group that enhances solubility and reactivity.
N,N-DimethylanilineC8H11NA dimethyl derivative known for its use in dyes and pharmaceuticals.

Benzenesulfonamide Compounds

New pyrimidine–benzenesulfonamide derivatives may serve as model compounds for the further optimization and development of new antimicrobial and antisepsis candidates . The aromatic protons are resolved into four distinct peaks within the range of δ 6.80–8.0 ppm . The mass spectra showed all of the new target benzenesulfonamide derivative compounds had molecular ion peaks that were in agreement with their expected molecular formulae .

Anticancer Activity

Research indicates that compounds similar to 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-amine exhibit significant anticancer properties. Derivatives of pyrrolo[1,4]benzodiazepines have been shown to interact with DNA and possess cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of these compounds in inhibiting tumor growth and inducing apoptosis in cancer cells.

Neuropharmacological Assessment

The compound’s structural similarity to known psychoactive substances suggests potential neuropharmacological effects. Studies have shown that related compounds can act as sedatives and anticonvulsants. For example, pyrrolo[1,2-a][1,4]benzodiazepines have demonstrated antinociceptive and analgesic activities in animal models.

Anti-inflammatory Activity

Mechanism of Action

The mechanism by which Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various therapeutic effects. The exact mechanism may involve binding to enzymes or receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Comparison of Key Features
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm)
Target Compound C₁₉H₁₆BrN₃O₂S 442.3 5-Br, 1-Tosyl, 3-Aniline N/A N/A N/A
3e: 3-(4-{5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine C₂₉H₂₂FN₃O₂S₂ 551.6 5-F, 1-Tosyl, Thiazole linker 257–258 97 8.35 (d, J=2.1 Hz, 1H), 2.42 (s, 3H, CH₃)
3g: 3-(4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine C₂₉H₂₃N₃O₂S₂ 533.6 1-Tosyl, Thiazole linker 260–261 90 8.59 (d, J=2.1 Hz, 1H), 2.43 (s, 3H, CH₃)
1-[(4-Methylphenyl)sulfonyl]-4-iodo-1H-pyrrolo[2,3-b]pyridine C₁₄H₁₁IN₂O₂S 398.2 4-I, 1-Tosyl N/A N/A Aromatic protons: 7.2–8.5 ppm

Key Observations :

  • Halogen Effects : Replacement of bromine with iodine () increases molecular weight by ~56 g/mol but may reduce reactivity in cross-coupling reactions due to weaker C–I bond stability compared to C–Br .
  • Linker Modifications: Compounds 3e and 3g () use a thiazole linker instead of a direct aniline group, which alters electronic properties and steric bulk. This substitution correlates with higher melting points (257–261°C) compared to non-thiazole analogs .
  • Yield Trends : The 97% yield for 3e (fluorinated analog) vs. 40% for 3f (methylated analog) suggests halogenated derivatives may exhibit superior synthetic efficiency under similar conditions .

Functional Group Variations

Tosyl vs. Other Sulfonyl Groups
  • 1-[(4-Methylphenyl)sulfonyl] (Tosyl) : Enhances metabolic stability and crystallinity, as seen in the high melting points of compounds 3e and 3g .
  • Phenylsulfonyl: describes a phenylsulfonyl-substituted pyrrolo-pyridine with a benzonitrile group.
Boronic Acid Derivatives

The boronic acid analog (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid () serves as a key intermediate for Suzuki couplings. Its predicted pKa (~6.82) indicates moderate acidity, facilitating transmetalation in cross-coupling reactions .

Biological Activity

Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential clinical implications based on diverse research findings.

  • Molecular Formula : C16H13BrN2O3S
  • Molar Mass : 393.26 g/mol
  • CAS Number : 1052633-38-1

The compound's biological activity is largely attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit specific kinases that play crucial roles in tumor growth and proliferation. The following mechanisms have been identified:

  • Inhibition of PI3K/Akt Pathway : Similar to other heterocyclic compounds, Benzenamine may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is pivotal in cell survival and growth. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
  • Targeting Kinase Activity : The compound has demonstrated potential in inhibiting various kinases associated with cancer progression. For instance, studies have indicated that compounds with similar structures exhibit significant inhibition of Aurora kinases and other receptor tyrosine kinases .

Anticancer Properties

Recent studies have explored the anticancer potential of Benzenamine through various in vitro and in vivo models:

  • Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : In certain studies, analogs of this compound exhibited IC50 values as low as 0.39 µM against specific cancer cell lines, indicating potent anticancer activity .

Other Biological Activities

Beyond its anticancer effects, Benzenamine has shown promise in other therapeutic areas:

  • Antiviral Activity : Compounds related to this structure have been investigated for their antiviral properties, particularly against RNA viruses .
  • Anti-inflammatory Effects : Research suggests that similar derivatives may possess anti-inflammatory properties, contributing to their therapeutic versatility .

Case Studies

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal assessed the efficacy of Benzenamine derivatives on various cancer cell lines. The results indicated that the compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
  • In Vivo Models : Animal models treated with Benzenamine analogs showed a marked reduction in tumor size compared to control groups. This highlights the potential for these compounds in clinical applications as chemotherapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC16H13BrN2O3S
Molar Mass393.26 g/mol
CAS Number1052633-38-1
Anticancer IC50 (MCF-7)0.46 ± 0.04 µM
Anticancer IC50 (A549)0.39 ± 0.06 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing the 5-bromo substituent on the pyrrolo[2,3-b]pyridine core in this compound?

  • Methodological Answer : Bromination of pyrrolo[2,3-b]pyridine derivatives is typically achieved via electrophilic aromatic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. For regioselective bromination at the 5-position, directing groups (e.g., sulfonyl or aryl substituents) are critical. Evidence from analogous compounds suggests that the sulfonyl group at position 1 directs bromination to position 5 through steric and electronic effects . Post-synthetic modifications, such as Suzuki coupling, may further functionalize the brominated intermediate.

Q. Which spectroscopic techniques are most reliable for confirming the sulfonyl group and overall structure?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related sulfonamide-pyrrolopyridine derivatives (R factor = 0.039, T = 173 K) . Complementary techniques include:

  • ¹H/¹³C NMR : Key signals for the sulfonyl group (e.g., aromatic protons deshielded by the electron-withdrawing sulfonyl moiety).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations for S=O bonds (~1350–1150 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound, given structural similarities to toxic benzenamine derivatives?

  • Methodological Answer : Benzenamine derivatives are known to induce methemoglobinemia and hepatotoxicity. Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, lab coats).
  • Regular monitoring of airborne concentrations (TLV: 2 ppm for aniline analogs).
  • Emergency protocols for skin/eye exposure (immediate flushing with water) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of sulfonamide-containing pyrrolopyridine derivatives?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. Strategies include:

  • Dose-Response Validation : Reproduce assays across multiple concentrations (e.g., IC₅₀ values).
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.
  • Computational Docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock, as demonstrated for structurally related compounds .

Q. What strategies optimize the sulfonylation reaction yield under varying conditions?

  • Methodological Answer : Sulfonylation of pyrrolopyridine derivatives requires careful control of:

  • Base Selection : Pyridine or DMAP to scavenge HCl generated during reaction.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
  • Temperature : Reactions typically proceed at 60–80°C, with yields >80% reported for analogous compounds .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the sulfonylated product .

Q. How does the 4-methylphenyl sulfonyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The sulfonyl group enhances metabolic stability by reducing oxidative degradation. However, it may limit blood-brain barrier permeability due to increased polarity. In silico ADMET predictions (e.g., SwissADME) and in vitro assays (e.g., Caco-2 permeability) are recommended for validation .

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